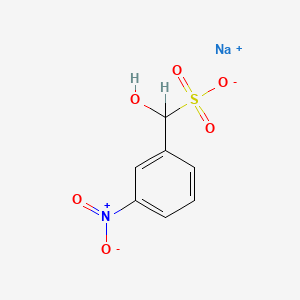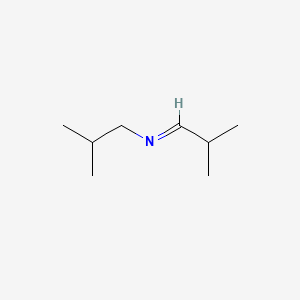
N-Isobutylideneisobutylamine
Übersicht
Beschreibung
“N-Isobutylideneisobutylamine” is an organic compound . It’s a colorless liquid with an ammonia-like odor . It’s insoluble in water but can dissolve in organic solvents . It’s primarily used as an intermediate in organic synthesis . It’s typically used in the synthesis of certain pharmaceuticals, pesticides, or other high-value compounds .
Molecular Structure Analysis
“N-Isobutylideneisobutylamine” has the molecular formula C8H17N . Its molecular weight is 127.22728 . The exact molecular structure is not detailed in the available resources.
Physical And Chemical Properties Analysis
“N-Isobutylideneisobutylamine” is a colorless liquid . It has an ammonia-like odor . It’s insoluble in water but can dissolve in organic solvents . Its molecular formula is C8H17N , and its molecular weight is 127.22728 .
Wissenschaftliche Forschungsanwendungen
1. Applications in Oligonucleotide Synthesis
N-Isobutylideneisobutylamine has been incorporated into oligonucleotide probes during chemical DNA synthesis. A study by Urdea et al. (1988) focused on the synthesis of a specific N4-alkylamino deoxycytidine derivative, which was then used in fluorescent, chemiluminescent, and enzyme labels for DNA probes. This application is significant in the field of genetic research and molecular diagnostics, highlighting the role of such compounds in improving the sensitivity and specificity of DNA detection methods (Urdea et al., 1988).
2. Use in Reductive Amination for Synthesis of N-Methyl- and N-Alkylamines
N-Isobutylideneisobutylamine is involved in the synthesis of N-methyl- and N-alkylamines, which are crucial in various academic and industrial applications. Senthamarai et al. (2018) described a process using cobalt oxide nanoparticles for the reductive amination, leading to the synthesis of these amines. This method is noteworthy for its cost-effectiveness and environmental sustainability, demonstrating the compound's importance in the field of green chemistry and industrial synthesis (Senthamarai et al., 2018).
3. Role in Bioactive Compound Extraction
In phytochemical research, N-Isobutylideneisobutylamine plays a role in the extraction of bioactive compounds. Ramsewak et al. (1999) extracted N-isobutyl amides from the flower buds of Spilanthes acmella, which exhibited biological activity against certain larvae and pests. This highlights the compound's utility in the extraction and identification of bioactive substances with potential applications in agriculture and pharmaceuticals (Ramsewak et al., 1999).
4. Involvement in Catalyzing Oxidation Reactions
N-Isobutylideneisobutylamine is used as a catalyst in oxidation reactions. A study by Parry et al. (1997) discussed the use of isobutylamine N-hydroxylase, which catalyzes the oxidation of isobutylamine in the biosynthesis of the azoxy antibiotic valanimycin. This emphasizes the compound's relevance in enzymatic processes and antibiotic synthesis (Parry et al., 1997).
Safety and Hazards
“N-Isobutylideneisobutylamine” should be handled with care to avoid contact with skin, eyes, and respiratory tract . It should be used in a well-ventilated area and appropriate personal protective measures should be taken . During storage and handling, sources of ignition such as sparks and flames should be avoided . If contact with the compound occurs, it should be washed off immediately with plenty of water . If discomfort occurs, medical attention should be sought promptly .
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methylpropyl)propan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,7-8H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXDJJIMYWISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246338 | |
| Record name | 2-Methyl-N-(2-methylpropylidene)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutylideneisobutylamine | |
CAS RN |
6898-82-4 | |
| Record name | 2-Methyl-N-(2-methylpropylidene)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6898-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isobutylideneisobutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-N-(2-methylpropylidene)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isobutylideneisobutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)

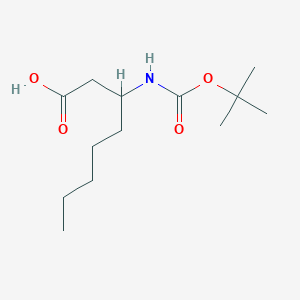
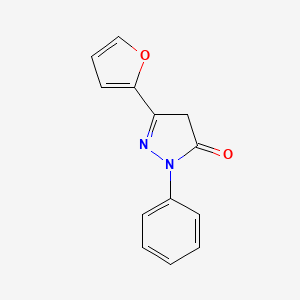

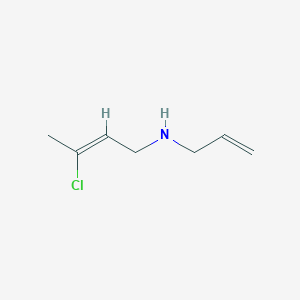
![Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B3056026.png)






